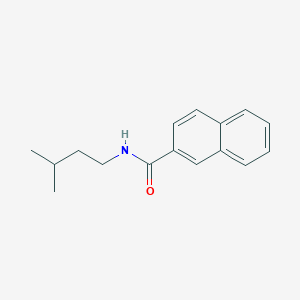

N-isopentyl-2-naphthamide

Description

N-Isopentyl-2-naphthamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an amide group at the 2-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The compound’s structure combines aromatic rigidity from the naphthalene ring with the lipophilic isopentyl group, making it relevant in pharmaceutical and material science research for applications such as drug intermediates or polymer additives.

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33g/mol |

IUPAC Name |

N-(3-methylbutyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C16H19NO/c1-12(2)9-10-17-16(18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |

InChI Key |

NJYPSVBHHXWASY-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-isopentyl-2-naphthamide’s properties, we compare it with three structurally related compounds from the provided evidence, focusing on molecular features, functional groups, and inferred physicochemical behaviors.

Table 1: Structural and Functional Group Comparison

Key Observations:

Aromatic vs. This difference impacts solubility, with naphthamide derivatives typically exhibiting lower aqueous solubility due to increased hydrophobicity.

Functional Group Reactivity: The amide group in this compound is less electrophilic than the nitroacetamide group in ranitidine derivatives, which contains a nitro (-NO₂) substituent that enhances reactivity in redox or nucleophilic substitution reactions . In contrast, 2-chloro-N,N-dimethylethanamine features a reactive chloro group and tertiary amine, enabling participation in alkylation or quaternary ammonium salt formation, unlike the stable amide bond in the target compound.

Lipophilicity and Solubility :

- The isopentyl chain in this compound increases lipophilicity (predicted logP ~3.5) compared to ranitidine nitroacetamide (logP ~1.2), which contains polar sulphanyl and nitro groups . This suggests divergent applications: the former may favor membrane permeability in drug design, while the latter’s polarity suits hydrophilic formulations.

Synthetic Utility :

- Chloroalkylamines like 2-chloro-N,N-dimethylethanamine are versatile intermediates in synthesizing surfactants or bioactive molecules, whereas this compound’s stability under basic conditions (due to its amide bond) makes it a candidate for controlled-release systems or polymer crosslinking.

Research Findings and Inferences

- Thermal Stability : Naphthamide derivatives generally exhibit higher thermal stability than nitroacetamides or chloroamines due to aromatic resonance stabilization. For example, ranitidine nitroacetamide decomposes at ~200°C , while chloroamines like 2-chloro-N,N-dimethylethanamine are volatile and prone to degradation at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.